Cas no 2171594-40-2 (3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid)

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid is a specialized protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which ensures selective deprotection under mild basic conditions, and a benzyl-substituted phenylalanine moiety, enhancing steric and electronic versatility in peptide design. The carboxylic acid terminus allows for further coupling in solid-phase or solution-phase synthesis. This compound is particularly valuable for constructing complex peptides with precise control over side-chain modifications. Its stability under standard peptide synthesis conditions and compatibility with orthogonal protection strategies make it a reliable intermediate for researchers in medicinal chemistry and bioconjugation applications.
3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid structure
2171594-40-2 structure
Product Name:3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid
CAS No:2171594-40-2
MF:C34H32N2O5
MW:548.628289222717
CID:6580651
PubChem ID:165563141
Update Time:2025-06-13

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid
    • 3-[N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]propanoic acid
    • EN300-1545105
    • 2171594-40-2
    • Inchi: 1S/C34H32N2O5/c37-32(38)19-20-36(22-25-13-5-2-6-14-25)33(39)31(21-24-11-3-1-4-12-24)35-34(40)41-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30/h1-18,30-31H,19-23H2,(H,35,40)(H,37,38)
    • InChI Key: IEWCZRNPALUSJS-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(N(CC1C=CC=CC=1)CCC(=O)O)=O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 548.23112213g/mol
  • Monoisotopic Mass: 548.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 12
  • Complexity: 845
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 95.9Ų

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Pricemore >>

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3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid Related Literature

Additional information on 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid

Comprehensive Overview of 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid (CAS No. 2171594-40-2)

3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid (CAS No. 2171594-40-2) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers and pharmaceutical developers frequently search for Fmoc-protected amino acids due to their critical role in drug discovery and biotechnology applications.

The compound’s molecular design includes a benzyl group and a phenyl moiety, enhancing its stability and reactivity in synthetic pathways. With the growing demand for peptide-based therapeutics, 2171594-40-2 has gained attention for its potential in developing targeted therapies for diseases like cancer and metabolic disorders. Recent trends in AI-driven drug discovery and high-throughput screening have further amplified interest in such building blocks, as they enable rapid prototyping of novel bioactive molecules.

One of the key advantages of 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid is its compatibility with automated peptide synthesizers, a feature highly sought after in modern laboratories. The Fmoc group can be selectively removed under mild conditions, minimizing side reactions—a topic frequently discussed in forums and research papers. Additionally, its solubility in common organic solvents like DMF and dichloromethane simplifies purification processes, a common challenge in peptide chemistry.

From an SEO perspective, users often search for terms like "Fmoc-amino acid derivatives", "CAS 2171594-40-2 applications", or "peptide synthesis reagents". These queries reflect the compound’s relevance in both academic and industrial settings. Moreover, the rise of green chemistry has spurred interest in optimizing synthetic routes for such compounds to reduce waste and improve yields—a hot topic in sustainable pharmaceutical manufacturing.

In conclusion, 3-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamidopropanoic acid represents a critical tool in modern drug development. Its versatility, combined with the increasing focus on precision medicine and bioconjugation techniques, ensures its continued prominence in scientific literature and commercial catalogs. Researchers are encouraged to explore its potential further, particularly in the context of next-generation therapeutics and material science innovations.

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